Phenylmethanesulfonohydrazide

Catalog No.
S751666
CAS No.
36331-57-4
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylmethanesulfonohydrazide

CAS Number

36331-57-4

Product Name

Phenylmethanesulfonohydrazide

IUPAC Name

phenylmethanesulfonohydrazide

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c8-9-12(10,11)6-7-4-2-1-3-5-7/h1-5,9H,6,8H2

InChI Key

XBCFRZRVCDUSGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)NN

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NN

The exact mass of the compound Phenylmethanesulfonohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylmethanesulfonohydrazide (CAS: 36331-57-4), commonly known as benzylsulfonyl hydrazide, is a specialized sulfonylating and radical precursor utilized in advanced organic synthesis. Unlike ubiquitous aryl sulfonyl hydrazides such as tosylhydrazide, this compound features a methylene spacer between the phenyl ring and the sulfonyl group. This structural distinction fundamentally alters its reduction potential and radical stability. In industrial and laboratory procurement, it is specifically selected when the target molecule requires a benzylsulfonyl moiety—such as in the synthesis of specific β-carbonyl sulfones, selenosulfonates, and pharmaceutical intermediates—where direct aryl-sulfonyl conjugation is detrimental to downstream biological activity or structural requirements [1].

Procurement substitution of phenylmethanesulfonohydrazide with cheaper, more common aryl alternatives like benzenesulfonyl hydrazide frequently leads to process failure or incorrect product formation. The presence of the aliphatic methylene spacer eliminates the direct resonance stabilization of the sulfonyl radical that aryl groups provide. Consequently, generic substitution alters the precursor's behavior in radical cascades and reductive dimerizations. For example, in complex radical annulations, the benzylsulfonyl radical proves too unstable to propagate the cascade, resulting in total reaction failure where aryl analogs succeed [1]. Conversely, when synthesizing benzyl-linked selenosulfonates, using an aryl substitute would yield an entirely different chemical entity, making phenylmethanesulfonohydrazide strictly non-interchangeable for these specific structural targets [2].

Reaction Failure in Radical-Triggered Bicyclization Cascades

In TBAI/Cu(OAc)2 co-catalyzed 1,5-enyne bicyclizations, the stability of the in situ generated sulfonyl radical dictates process success. While benzenesulfonohydrazide successfully drives the cascade to form benzo[b]fluorens, phenylmethanesulfonohydrazide completely fails to yield the desired product due to the instability of the aliphatic-adjacent sulfonyl radical [1].

Evidence DimensionProduct yield in radical bicyclization cascade
Target Compound Data0% yield (complete reaction failure)
Comparator Or BaselineBenzenesulfonohydrazide (84% yield)
Quantified Difference84% absolute yield reduction
ConditionsTBAI (20 mol%)/Cu(OAc)2 (5 mol%) co-catalyzed radical bicyclization at 70 °C

Buyers designing complex radical annulation cascades must avoid this compound and procure strictly aromatic sulfonyl hydrazides.

Drastically Reduced Efficiency in NHC-BH3 Mediated Disulfide Formation

When subjected to NHC-BH3-mediated reduction to form disulfides, the aliphatic spacer in phenylmethanesulfonohydrazide severely limits reaction efficiency. Under identical thermal conditions, p-methylbenzenesulfonyl hydrazide achieves near-quantitative conversion, whereas phenylmethanesulfonohydrazide yields only a minor fraction of the corresponding dibenzyl disulfide[1].

Evidence DimensionProduct yield in NHC-BH3 mediated disulfide synthesis
Target Compound Data22% yield (dibenzyl disulfide)
Comparator Or Baselinep-Methylbenzenesulfonyl hydrazide (89% yield)
Quantified Difference67% lower yield compared to the para-methyl aryl analog
ConditionsNHC-BH3 (25 mol%) mediated reduction in toluene at 140 °C for 12 hours

Demonstrates that this compound is a highly inefficient procurement choice for bulk reductive dimerization, requiring alternative synthetic routes for disulfides.

High Compatibility in TBAI-Catalyzed Diazo Cross-Coupling

Despite its limitations in complex cascades, phenylmethanesulfonohydrazide performs efficiently in TBAI-catalyzed cross-coupling with diazo compounds. It affords benzyl-substituted β-carbonyl sulfones in yields highly comparable to its aromatic counterparts, proving its viability as a direct sulfonyl donor in non-cascade radical/nucleophilic couplings[1].

Evidence DimensionProduct yield in diazo cross-coupling
Target Compound DataModerate to high yields (e.g., products 3q-3s)
Comparator Or Baseline4-Methylbenzenesulfonyl hydrazide (85% yield)
Quantified DifferenceStatistically comparable yields within standard reaction optimization variance
ConditionsTBAI-catalyzed, TBHP-oxidized coupling with diazo compounds in i-PrOH

Validates the procurement of this specific compound when the target molecule strictly requires a benzylsulfonyl moiety without sacrificing coupling efficiency.

Processability in Electrochemical Oxidative Selenosulfonation

In transition-metal-free electrochemical synthesis of selenosulfonates, phenylmethanesulfonohydrazide successfully undergoes oxidative radical-radical cross-coupling with diselenides. While highly electron-rich aromatic hydrazides achieve higher conversion rates, the benzyl variant provides reliable moderate yields, confirming its processability in modern electrochemical setups [1].

Evidence DimensionProduct yield in electrochemical selenosulfonation
Target Compound DataModerate yield (product 3at)
Comparator Or Baseline4-Methoxybenzenesulfonohydrazide (89% yield)
Quantified DifferenceLower yield than electron-rich aryl analogs, but sufficient for preparative synthesis
ConditionsElectrochemical oxidative radical-radical cross-coupling with diselenides

Ensures buyers that this compound can be integrated into green, transition-metal-free electrochemical synthesis workflows.

Synthesis of Benzyl-Substituted β-Carbonyl Sulfones

Due to its high compatibility and comparable yields in diazo cross-coupling reactions, phenylmethanesulfonohydrazide is a highly effective precursor for introducing the benzylsulfonyl group into complex pharmaceutical intermediates, where aryl substitution would alter the target's pharmacological profile [1].

Electrochemical Production of Benzyl Selenosulfonates

This compound is suitable for green chemistry workflows requiring transition-metal-free oxidative coupling. It provides reliable moderate yields of benzyl selenosulfonates, serving as a processable alternative when aliphatic-bridged targets are required instead of purely aromatic selenosulfonates [2].

Precursor for Benzylsulfonyl Halides via NXS Oxidation

Phenylmethanesulfonohydrazide can be efficiently oxidized using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to generate benzylsulfonyl chlorides or bromides. This facilitates downstream sulfonamide synthesis without the need for harsh chlorinating agents like thionyl chloride [3].

XLogP3

0.1

Wikipedia

1-Phenylmethanesulfonohydrazide

Dates

Last modified: 08-15-2023

Explore Compound Types